N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide
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Overview
Description
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide is a compound that features a benzimidazole core, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . This compound, with its unique structural modifications, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Alkylation: The benzimidazole core is then alkylated with 1-bromobutane to introduce the butyl group at the nitrogen position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-1H-benzimidazole: Shares the benzimidazole core but lacks the propyl and dimethylpropanamide groups.
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: Another benzimidazole derivative with different substituents.
Properties
Molecular Formula |
C19H29N3O |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H29N3O/c1-5-6-14-22-16-11-8-7-10-15(16)21-17(22)12-9-13-20-18(23)19(2,3)4/h7-8,10-11H,5-6,9,12-14H2,1-4H3,(H,20,23) |
InChI Key |
DPDUZJHNKHAGIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C |
Origin of Product |
United States |
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